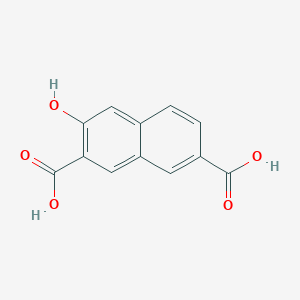
3-Hydroxy-2,7-naphthalenedicarboxylic acid
Vue d'ensemble
Description
3-Hydroxy-2,7-naphthalenedicarboxylic acid is a chemical compound with the molecular formula C12H8O5 . It has an average mass of 232.189 Da and a monoisotopic mass of 232.037170 Da . It appears as a slightly yellow to yellowish-brown crystalline powder .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2,7-naphthalenedicarboxylic acid consists of a naphthalene core substituted with hydroxy and carboxylic acid functional groups . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis
3-Hydroxy-2,7-naphthalenedicarboxylic acid has a molecular formula of C12H8O5 and a molecular weight of 232.19 . It appears as a slightly yellow to yellowish-brown crystalline powder .Applications De Recherche Scientifique
Analytical Chemistry Applications :
- Capillary Zone Electrophoresis : 2,6-Naphthalenedicarboxylic acid (a close relative of 3-Hydroxy-2,7-naphthalenedicarboxylic acid) has been characterized as a carrier electrolyte for the separation of organic anions using capillary zone electrophoresis with indirect UV detection. This method showed higher sensitivity compared to commonly used electrolytes, indicating its utility in enhancing analytical techniques like the determination of organic anions in ambient air (Dabek-Zlotorzynska & Dlouhy, 1994).
Material Synthesis and Properties :
- Coordination Polymers : 1,4-naphthalenedicarboxylic acid (a structural analogue) has been used to react with lanthanide(III) chloride to form coordination polymers, which possess a 3D porous structure. These materials have applications in photophysics and magnetism (Zheng et al., 2005).
- Oxidation and Synthesis of Naphthalenedicarboxylic Acids : Studies have been conducted on the oxidation of alkylnaphthalenes and synthesis of naphthalenedicarboxylic acids, which are vital for producing optically active substances, dyes, and various polymers (Kiiko, 1960).
- Metal Organic Frameworks : Lanthanide-based metal organic frameworks incorporating naphthalenedicarboxylic acids have been synthesized for luminescence sensing of toxic metal ions. This indicates its potential in environmental monitoring and safety applications (Mahmoud et al., 2020).
Biochemical Studies :
- Inhibitory Properties : Derivatives of naphthalenedicarboxylic acids have been studied for their inhibitory effects on mitochondrial respiration, indicating a potential role in understanding cellular energy processes or developing pharmaceuticals targeting these pathways (Hadler & Demetriou, 1975).
Safety And Hazards
Propriétés
IUPAC Name |
3-hydroxynaphthalene-2,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O5/c13-10-5-6-1-2-7(11(14)15)3-8(6)4-9(10)12(16)17/h1-5,13H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBXXOVRWRDFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431196 | |
| Record name | 2-hydroxynaphthalen-3,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,7-naphthalenedicarboxylic acid | |
CAS RN |
160592-73-4 | |
| Record name | 2-hydroxynaphthalen-3,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



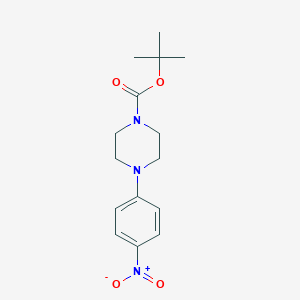

![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)
![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)

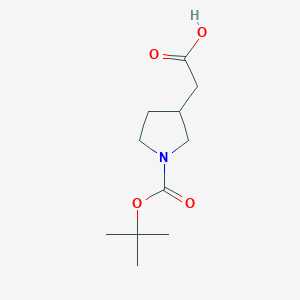
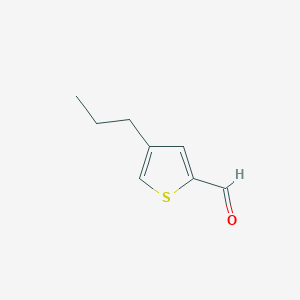
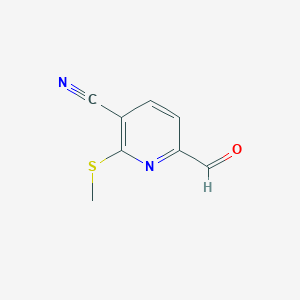
![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)

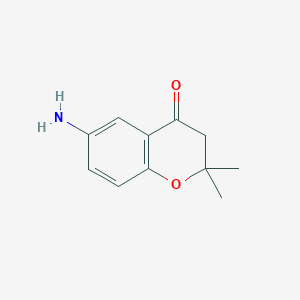
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)

